Methyl 6-azido-3-oxohexanoate

Description

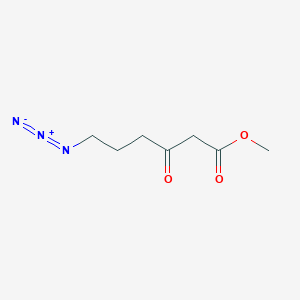

Methyl 6-azido-3-oxohexanoate (C₇H₁₁N₃O₃) is a specialized ester featuring an azido (-N₃) group at the 6th carbon and a ketone (=O) at the 3rd position of its hexanoate backbone. This compound is primarily utilized in biochemical research, particularly in click chemistry applications for bioconjugation and DNA modification . Its self-synthesized nature underscores its niche role in advanced organic and medicinal chemistry workflows.

Properties

CAS No. |

103143-02-8 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

methyl 6-azido-3-oxohexanoate |

InChI |

InChI=1S/C7H11N3O3/c1-13-7(12)5-6(11)3-2-4-9-10-8/h2-5H2,1H3 |

InChI Key |

FIYOFEFALKXYGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-azido-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 6-bromo-3-oxohexanoate with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-azido-3-oxohexanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts (CuAAC) with terminal alkynes.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Methyl 6-azido-3-oxohexanoate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.

Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential antiviral, antibacterial, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-azido-3-oxohexanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in “click chemistry” for the rapid and selective formation of covalent bonds. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique reactivity and applications of Methyl 6-azido-3-oxohexanoate are best understood through comparisons with analogous compounds. Below is a detailed analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Differentiators

Azido Group vs. Halogen/Other Substituents

- This compound: The azido group enables participation in Huisgen cycloaddition (click chemistry), making it invaluable for tagging biomolecules like DNA .

- Methyl 6-chloro-3-oxohexanoate: The chloro substituent enhances electrophilicity, facilitating nucleophilic substitutions in drug intermediate synthesis. Its applications are broader but less specialized than the azido analog .

Ester vs. Carboxylic Acid Derivatives

- 6-Acetamido-3-oxohexanoic acid: The carboxylic acid group (vs. ester) alters solubility and reactivity, favoring metabolic studies. The acetamido group introduces hydrogen-bonding capabilities, influencing crystallization behavior .

Benzyloxy as a Protecting Group

- Methyl 6-(benzyloxy)-3-oxohexanoate: The benzyloxy group acts as a protective moiety for alcohols in multi-step syntheses. Its bulkiness contrasts with the smaller azido group, affecting steric interactions .

Reactivity and Stability Trends

- Azido vs. Methoxy: Methoxy-substituted esters (e.g., Ethyl 6-methoxy-3-oxohexanoate) exhibit greater stability but reduced reactivity compared to azido derivatives. The methoxy group is electron-donating, slightly deactivating the ketone toward nucleophilic attacks .

- Chloro vs. Azido : Chloro-substituted analogs are more stable under basic conditions but lack the bioorthogonal reactivity of azides, limiting their use in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.